

Application Notes and Protocols: TIF2 (740-753) Peptide in Protein-Protein Interaction Assays

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Compound of Interest

Compound Name: *Transcriptional Intermediary Factor 2 (TIF2) (740-753)*

Cat. No.: *B13925274*

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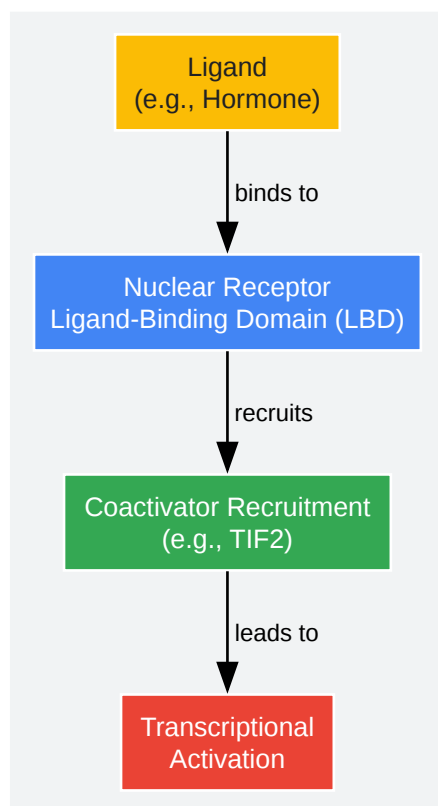
For Researchers, Scientists, and Drug Development Professionals

Introduction

Transcriptional Intermediary Factor 2 (TIF2), also known as Nuclear Receptor Coactivator 2 (NCOA2) or Glucocorticoid Receptor Interacting Protein 1 (GRIP1), is a pivotal coactivator for nuclear receptors (NRs). The interaction between NRs and coactivators like TIF2 is crucial for the regulation of gene expression. This interaction is often mediated by the recognition of a conserved LXXLL motif (where L is leucine and X is any amino acid) on the coactivator by the ligand-binding domain (LBD) of the NR. The TIF2 (740-753) peptide, encompassing the third LXXLL motif of TIF2, serves as a valuable tool for studying these protein-protein interactions (PPIs) in vitro. These application notes provide an overview of the utility of the TIF2 (740-753) peptide in common PPI assays and detailed protocols for their implementation.

Signaling Pathway Context

Nuclear receptors, upon binding to their cognate ligands (e.g., hormones), undergo a conformational change that promotes the recruitment of coactivators. These coactivators, including TIF2, facilitate the assembly of the transcriptional machinery, leading to the activation of target gene expression. The TIF2 (740-753) peptide mimics the binding of the full-length TIF2 protein to the NR LBD, making it an ideal reagent for biochemical and biophysical assays aimed at understanding and modulating this interaction.



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Caption: Ligand-activated nuclear receptor signaling pathway.

Application 1: Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a powerful technique to monitor the binding of a small fluorescently labeled molecule (the tracer, in this case, a fluorescently tagged TIF2 peptide) to a larger, unlabeled protein (the NR LBD). The binding event results in a slower tumbling rate of the fluorescent peptide, leading to an increase in the polarization of the emitted light. This assay is widely used to determine binding affinities (K_d) and for high-throughput screening of inhibitors.

Quantitative Data

Interacting Proteins	Ligand	Binding Affinity (Kd)	Reference
Androgen Receptor LBD + TIF2 (740-751) peptide	DHT	78 μ M	[1]
Estrogen Receptor β LBD + TIF2 (740-751) peptide	Estradiol	2.1 μ M	[1]
Androgen Receptor LBD + TIF2 LXXLL peptide	DHT	Weaker than FXXLF peptide	[2]
Androgen Receptor LBD-H874Y + TIF2 LXXLL peptide	DHT	Weaker than FXXLF peptide	[2]

Experimental Protocol: Fluorescence Polarization Assay

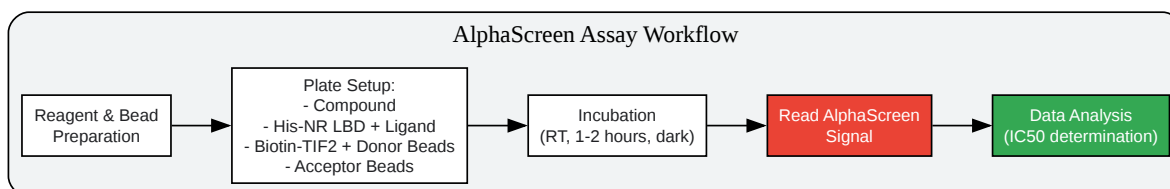
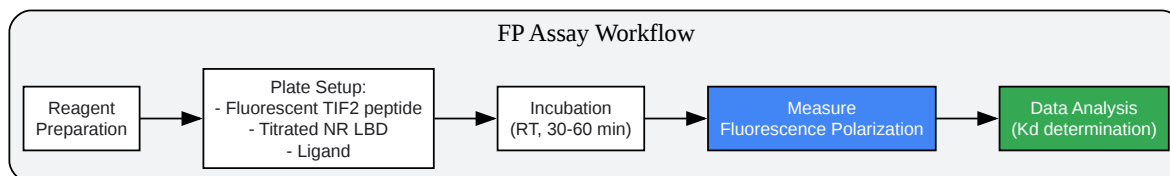
Materials:

- Fluorescently labeled TIF2 (740-753) peptide (e.g., FITC-TIF2)
- Purified Nuclear Receptor Ligand-Binding Domain (NR LBD)
- Assay Buffer: PBS, pH 7.4, 0.01% Tween-20, or another suitable buffer.
- Ligand for the NR LBD (e.g., Dihydrotestosterone (DHT) for Androgen Receptor)
- Black, non-binding 96-well or 384-well plates
- Plate reader with fluorescence polarization capabilities

Protocol:

- Reagent Preparation:

- Prepare a stock solution of the fluorescently labeled TIF2 peptide in the assay buffer. The final concentration in the assay should be low (typically in the low nanomolar range) and well below the expected K_d .
- Prepare a stock solution of the NR LBD in the assay buffer.
- Prepare a stock solution of the ligand in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
- Assay Procedure (for K_d determination):
 - To each well of the microplate, add a fixed concentration of the fluorescently labeled TIF2 peptide.
 - Add increasing concentrations of the NR LBD to the wells.
 - Add the ligand at a saturating concentration to ensure the NR LBD is in its active conformation.
 - Bring the final volume of each well to the desired amount with the assay buffer.
 - Include control wells containing only the fluorescent peptide (for measuring the polarization of the free tracer) and buffer alone (for background).
 - Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
 - Measure the fluorescence polarization using the plate reader.
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Plot the millipolarization (mP) values against the concentration of the NR LBD.
 - Fit the data to a one-site binding equation to determine the dissociation constant (K_d).



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- 2. Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
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